molecular formula C7H2F2N2O2 B042562 2,4-Difluoro-5-nitrobenzonitrile CAS No. 67152-20-9

2,4-Difluoro-5-nitrobenzonitrile

Cat. No. B042562
Key on ui cas rn: 67152-20-9
M. Wt: 184.1 g/mol
InChI Key: MREZSSGRNNMUKZ-UHFFFAOYSA-N
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Patent
US06150379

Procedure details

A mixture of potassium nitrate (73.2 g, 0.718 mmol, 2 eq) and concentrated sulfuric acid (350 mL) was cooled to 0° C. and 2,4-difluorobenzonitrile was added in portions over 10 to 15 minutes. The mixture was stirred for 30 minutes and then poured onto ice to give a precipitate. The precipitate was isolated by filtration, washed with water and lyophilized to provide 2,4-difluoro-5-nitrobenzonitrile (50 g, 0.28 mol) as an off-white solid; PB-CI/MS: 185=(MH+); 1H-NMR (300 Mhz, DMSO-d6): 8.093(t, 1H), 8.982(t, 1H).
Name
potassium nitrate
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[F:6][C:7]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:8]=1[C:9]#[N:10]>S(=O)(=O)(O)O>[F:6][C:7]1[CH:14]=[C:13]([F:15])[C:12]([N+:1]([O-:4])=[O:2])=[CH:11][C:8]=1[C:9]#[N:10] |f:0.1|

Inputs

Step One
Name
potassium nitrate
Quantity
73.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
to give a precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C#N)C=C(C(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.28 mol
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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